Tert-butyl 2,3-dimethoxy-5-nitrobenzylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2,3-dimethoxy-5-nitrobenzylcarbamate is a chemical compound with the molecular formula C14H20N2O6 and a molecular weight of 312.32 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of tert-butyl 2,3-dimethoxy-5-nitrobenzylcarbamate involves several steps. One common method includes the reaction of 2,3-dimethoxy-5-nitrobenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
Tert-butyl 2,3-dimethoxy-5-nitrobenzylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, often using reagents like hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
Tert-butyl 2,3-dimethoxy-5-nitrobenzylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer
Properties
Molecular Formula |
C14H20N2O6 |
---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
tert-butyl N-[(2,3-dimethoxy-5-nitrophenyl)methyl]carbamate |
InChI |
InChI=1S/C14H20N2O6/c1-14(2,3)22-13(17)15-8-9-6-10(16(18)19)7-11(20-4)12(9)21-5/h6-7H,8H2,1-5H3,(H,15,17) |
InChI Key |
APDVXDMTHVLQEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C(=CC(=C1)[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.